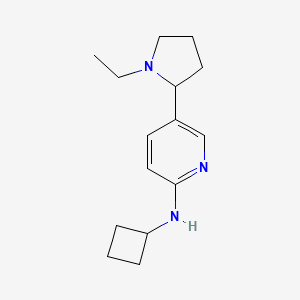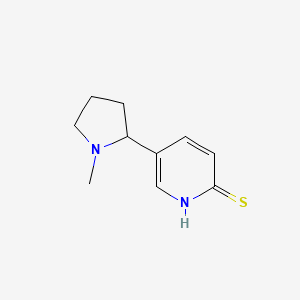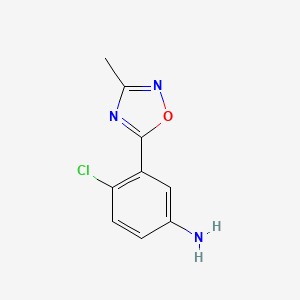![molecular formula C17H18N2O2 B11813885 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole typically involves the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane to form 1-(4-methoxyphenoxy)propane. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(1-(4-Hydroxyphenoxy)propyl)-1H-benzo[d]imidazole.
Reduction: Formation of 2-(1-(4-Aminophenoxy)propyl)-1H-benzo[d]imidazole.
Substitution: Formation of halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-Hydroxyphenoxy)propyl)-1H-benzo[d]imidazole
- 2-(1-(4-Aminophenoxy)propyl)-1H-benzo[d]imidazole
- 1-Butyl-5-chloro-2-propyl-1H-imidazole
Uniqueness
2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenoxy)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(21-13-10-8-12(20-2)9-11-13)17-18-14-6-4-5-7-15(14)19-17/h4-11,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
IEOURPDOMGDUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















